molecular formula C18H27ClN2O4 B1522253 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl CAS No. 1159826-30-8

3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl

Cat. No. B1522253
CAS RN: 1159826-30-8
M. Wt: 370.9 g/mol
InChI Key: TVXRHYGMDWQCRL-UHFFFAOYSA-N
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Description

3-Amino-3-(4’-cbz)piperidine-propionic acid ethyl ester hcl is a chemical compound with the CAS Number: 1159826-30-8 . Its IUPAC name is benzyl 4- (1-amino-3-ethoxy-3-oxopropyl)-1-piperidinecarboxylate hydrochloride . The compound has a molecular weight of 370.88 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O4.ClH/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14;/h3-7,15-16H,2,8-13,19H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Asymmetric Synthesis of Piperidine Derivatives

  • Researchers have detailed the asymmetric synthesis of piperidine derivatives, such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, starting from L-aspartic acid beta-tert-butyl ester. This process involves tribenzylation, alkylation with allyl iodide, hydroboration, oxidation, and reductive amination, demonstrating the compound's utility in constructing complex, chiral piperidine frameworks (Xue et al., 2002).

Synthesis of Piperidine from Serine

  • Another innovative approach involved the synthesis of piperidine derivatives from serine and terminal acetylenes, showcasing the adaptability of amino acids as precursors in synthesizing substituted piperidines. This method highlights the potential of the compound in generating diverse piperidine-based structures with significant synthetic value (Acharya & Clive, 2010).

CpRu-Catalyzed Dehydrative Intramolecular N-Allylation

  • The compound's application extends to the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles via CpRu-catalyzed dehydrative intramolecular N-allylation. This technique underscores its role in constructing N-heterocycles with high enantiomer purity, proving essential for natural product synthesis (Seki, Tanaka, & Kitamura, 2012).

Synthesis of Aminopiperidines

  • The development of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines through sequences involving nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition highlights another facet of the compound's utility in preparing scaffolds for combinatorial chemistry (Schramm et al., 2010).

Coordination Polymers Construction

  • Moreover, the compound has been employed in constructing coordination polymers with Co(II) and Mn(II) ions, using ether bridged tricarboxylic acid ligands. This application demonstrates its potential in material science, particularly in synthesizing materials with specific magnetic properties (Ahmad et al., 2012).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.ClH/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14;/h3-7,15-16H,2,8-13,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRHYGMDWQCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl

CAS RN

1159826-30-8
Record name 4-Piperidinepropanoic acid, β-amino-1-[(phenylmethoxy)carbonyl]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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